(E)-2-cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N3O4S/c22-21(23,24)15-2-1-3-16(11-15)27-20(28)14(12-25)10-17-6-9-19(31-17)13-4-7-18(8-5-13)32(26,29)30/h1-11H,(H,27,28)(H2,26,29,30)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSGLJCWHABRKO-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)S(=O)(=O)N)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)S(=O)(=O)N)/C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
(E)-2-cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C21H14F3N3O4S, with a molecular weight of 461.42 g/mol. The structure features several notable functional groups:
- Cyano group : Known for its potential antimicrobial properties.
- Furan ring : Associated with various biological activities, including anticancer effects.
- Sulfonamide moiety : Often used in pharmaceuticals for its antibacterial properties.
- Trifluoromethyl group : Enhances lipophilicity and biological activity, potentially improving drug-like properties.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. The sulfonamide group in particular has been implicated as an inhibitor of carbonic anhydrases, which are enzymes involved in tumor progression. The acrylamide scaffold may induce apoptosis in cancer cells through pathways involving p53 and caspases .
Case Study: In Vitro Antiproliferative Assays
In vitro studies have demonstrated that the compound shows promising antiproliferative activity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference Drug | Reference IC50 (µM) |
|---|---|---|---|
| A549 (Lung Cancer) | 5.85 | Doxorubicin | 1.40 |
| MCF-7 (Breast Cancer) | 4.53 | Erlotinib | 1.50 |
| PC-3 (Prostate Cancer) | 6.00 | Gefitinib | 1.60 |
These results suggest that this compound may be a viable candidate for further development as an anticancer agent.
Antimicrobial Activity
The cyanoacrylamide moiety has been explored for its potential antimicrobial properties. The presence of the sulfonamide group suggests that the compound may exhibit antibacterial activity similar to established sulfonamide drugs, which are widely used in clinical settings.
The mechanism of action for this compound involves several pathways:
- Michael Addition Reactions : The α, β-unsaturated C=C double bond allows for Michael addition reactions with biological molecules, potentially modifying their function.
- Inhibition of Carbonic Anhydrases : The sulfonamide moiety may inhibit carbonic anhydrases, affecting tumor growth and proliferation.
- Induction of Apoptosis : The acrylamide structure may activate apoptotic pathways through p53 and caspase activation.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals distinct biological activities based on variations in functional groups:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (E)-2-cyano-N-(4-sulfamoylphenyl)acrylamide | Contains sulfonamide; lacks furan ring | Anticancer properties |
| N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(sulfonamidophenyl)acrylamide | Similar trifluoromethyl group; different substitution pattern | Inhibits carbonic anhydrases |
| 2-cyano-N-[4-(sulfonamidophenyl)]acrylamide | Lacks furan; simpler structure | Potential anti-inflammatory effects |
This table illustrates how structural modifications can lead to varied biological activities, highlighting the unique potential of this compound.
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
Sulfamoyl Group : Critical for solubility and target engagement via hydrogen bonding.
Furan Ring : May act as a planar aromatic scaffold for π-π stacking interactions.
Trifluoromethyl Group : Enhances pharmacokinetic properties but may sterically hinder binding in some cases.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing (E)-2-cyano-3-(5-(4-sulfamoylphenyl)furan-2-yl)-N-(3-(trifluoromethyl)phenyl)acrylamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves a multi-step approach:
Knoevenagel condensation : Reacting cyanoacetamide derivatives with aldehydes under basic conditions (e.g., piperidine) to form the α,β-unsaturated acrylamide backbone .
Sulfamoylphenyl-furan coupling : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to introduce the sulfamoylphenyl-furan moiety .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol/water) to isolate the (E)-isomer .
- Critical parameters : Temperature (35–60°C), solvent polarity (THF vs. DCM), and catalyst choice (Pd(PPh₃)₄ for coupling). Yields range from 64–69% depending on steric hindrance from the trifluoromethylphenyl group .
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Condensation | Cyanoacetamide, aldehyde, piperidine/EtOH | 65–70% | |
| Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/80°C | 60–68% |
Q. How is the structural integrity of this compound validated, and what analytical techniques are prioritized?
- UV-Vis spectroscopy : Confirms π→π* transitions in the acrylamide and furan systems (λmax ≈ 280–320 nm) .
- NMR (¹H/¹³C) : Key for stereochemical assignment:
- E-isomer : Trans coupling constants (J = 12–16 Hz) between α,β-unsaturated protons .
- Cyano group : Sharp singlet at ~δ 110 ppm in ¹³C NMR .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antioxidant vs. cytotoxic effects)?
- Contextual analysis : Bioactivity depends on substituent positioning. For example:
- Antioxidant activity : Electron-withdrawing groups (e.g., -CF₃) enhance radical scavenging (IC₅₀: 12–18 µM in DPPH assays) .
- Cytotoxicity : The sulfamoyl group may induce apoptosis in cancer cells (e.g., IC₅₀: 8–10 µM in MCF-7) but show low toxicity in normal cells .
- Experimental redesign :
- Use isogenic cell lines to isolate target effects.
- Employ dose-response curves with Hill slope analysis to differentiate mechanisms .
Q. How can computational modeling optimize this compound’s interaction with kinase targets like JAK2?
- Molecular docking (AutoDock Vina) : The acrylamide’s cyano group forms hydrogen bonds with JAK2’s Lys882, while the sulfamoylphenyl moiety occupies the hydrophobic pocket .
- MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and identify residues critical for non-ATP-competitive inhibition .
- SAR adjustments : Introduce bulkier substituents (e.g., -Br at furan-5-position) to enhance affinity (ΔG: −9.2 kcal/mol vs. −8.5 kcal/mol for parent compound) .
| Modification | ΔG (kcal/mol) | Target Affinity | Reference |
|---|---|---|---|
| Parent compound | −8.5 | Moderate | |
| 5-Bromo-furan | −9.2 | High |
Q. What methodologies address challenges in achieving stereochemical purity during synthesis?
- Chiral HPLC : Use of amylose-based columns (e.g., Chiralpak IA) to separate (E)/(Z) isomers .
- Dynamic kinetic resolution : Employ Lewis acids (e.g., Zn(OTf)₂) to favor the (E)-isomer via transition-state stabilization .
- Crystallography : Single-crystal X-ray diffraction confirms spatial arrangement (e.g., dihedral angle between furan and acrylamide: 15–20°) .
Data Contradiction Analysis
Q. Why do some studies report high aqueous solubility while others note insolubility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
